Cas no 923202-16-8 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide)
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 923202-16-8
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide
- N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide
- AKOS002013624
- F2231-0045
- Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-3-phenoxy-
- N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide
-
- Inchi: 1S/C22H19N3O4S2/c1-25(2)31(27,28)18-11-12-19-20(14-18)30-22(23-19)24-21(26)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,24,26)
- InChI Key: YWODSEPQYQLOSV-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(S(N(C)C)(=O)=O)C=C2S1)(=O)C1=CC=CC(OC2=CC=CC=C2)=C1
Computed Properties
- Exact Mass: 453.08169844g/mol
- Monoisotopic Mass: 453.08169844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.411±0.06 g/cm3(Predicted)
- pka: 7.92±0.70(Predicted)
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA79828-1mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 1mg |
$245.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79828-5mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 5mg |
$272.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79828-10mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 10mg |
$291.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79828-25mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 25mg |
$360.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79828-50mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 50mg |
$504.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79828-100mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 100mg |
$697.00 | 2024-05-20 | ||
| Life Chemicals | F2231-0045-2μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2231-0045-5μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2231-0045-10μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2231-0045-20μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide |
923202-16-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide: A Novel Compound with Promising Therapeutic Potential
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide, a compound with the CAS number 923202-16-8, has emerged as a significant molecule in the field of pharmaceutical research. This compound's unique structural features, including the presence of a benzothiazole ring and a phenoxybenzamide moiety, contribute to its potential pharmacological activities. Recent studies have highlighted its role in modulating various biological pathways, making it a subject of interest for researchers and drug developers.
The benzothiazole ring is a well-known heterocyclic compound that has been extensively studied for its diverse applications in medicinal chemistry. The phenoxybenzamide group, on the other hand, is a key structural element that can influence the compound's solubility, stability, and biological activity. The combination of these two moieties in N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide creates a unique molecular framework that may offer advantages in therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to explore the 3D molecular structure of this compound in greater detail. Molecular modeling studies have suggested that the compound's conformational flexibility may play a crucial role in its interaction with biological targets. These findings are particularly relevant in the context of drug design, where understanding molecular dynamics is essential for predicting efficacy and minimizing side effects.
The dimethylsulfamoyl substituent in N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide is of particular interest due to its potential impact on the compound's pharmacokinetic properties. Sulfonamide derivatives are known for their ability to enhance drug solubility and bioavailability, which are critical factors in the development of effective therapeutics. This feature may contribute to the compound's potential as a lead candidate for further optimization.
Experimental studies have demonstrated that N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide exhibits promising anti-inflammatory activity. In vitro assays have shown its ability to inhibit key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted modulation of these pathways could lead to improved therapeutic outcomes.
Furthermore, the compound's antimicrobial properties have been explored in recent research. Studies have indicated that N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide may exhibit activity against a range of bacterial strains, including multidrug-resistant pathogens. This property is of significant interest in the context of increasing antimicrobial resistance, as the development of new agents is critical to combatting this global health challenge.
The phenoxybenzamide moiety in the compound has also been linked to its potential anti-cancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a desirable trait for cancer therapeutics, as it can reduce the risk of systemic toxicity associated with conventional chemotherapy.
Recent advancements in drug delivery systems have opened new avenues for the application of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide. Researchers are exploring the use of nanotechnology to enhance the compound's bioavailability and target its action to specific tissues. These approaches may lead to the development of more effective and safer therapeutic formulations.
The 3-phenoxybenzamide group in the compound has been shown to interact with various receptors, including G-protein-coupled receptors (GPCRs). These interactions are critical for the compound's ability to modulate cellular responses and may contribute to its therapeutic potential in conditions such as cardiovascular diseases and neurological disorders.
Current research efforts are focused on elucidating the mechanism of action of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide at the molecular level. Techniques such as X-ray crystallography and molecular docking are being employed to determine the compound's binding affinity to its target proteins. These studies are essential for the rational design of more potent and selective derivatives.
The dimethylsulfamoyl substituent also plays a role in the compound's metabolic stability. Research has indicated that the sulfonamide group can influence the compound's degradation pathways, potentially extending its half-life in the body. This property is particularly important for drugs that require prolonged therapeutic effects.
Despite the promising findings, further research is needed to fully understand the therapeutic potential of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide. Clinical trials are essential to evaluate its safety and efficacy in human subjects. These studies will provide critical insights into the compound's potential as a therapeutic agent.
In conclusion, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-phenoxybenzamide represents a promising candidate in the field of pharmaceutical research. Its unique structural features and potential pharmacological activities make it a subject of ongoing investigation. As research in this area continues to evolve, the compound may pave the way for the development of new therapies for a range of diseases.
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